3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
CAS No. |
60313-01-1 |
|---|---|
Molecular Formula |
C22H17BrO |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H17BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19H,13-14H2 |
InChI Key |
ZBXFXJMMCQYFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
Detailed Synthetic Routes and Conditions
Starting Material Preparation
- p-Bromobiphenylbenzylketone serves as the precursor, synthesized via Friedel-Crafts acylation of bromobiphenyl with benzoyl chloride or equivalent reagents under Lewis acid catalysis (e.g., AlCl3).
Formation of the Tetralone Core
- The tetralone (3,4-dihydronaphthalen-1(2H)-one) core is constructed via intramolecular cyclization reactions.
- Organocopper methodology is employed to form the crucial carbon-carbon bonds linking the biphenyl and tetralin units.
Dehydroxylation Step
- The intermediate 3-(4'-bromobiphenyl)-3-hydroxy-4-phenylbutyric acid ethyl ester undergoes dehydroxylation using trialkylsilane reagents (e.g., triethylsilane) in trifluoroacetic acid.
- This step removes the hydroxyl group, facilitating ring closure and ketone formation.
Photoredox Catalysis Approach (Recent Methodology)
- Visible light photoredox catalysis using Iridium complexes such as Ir(ppy)3 (tris[2-phenylpyridinato-C2,N]iridium(III)) under blue LED irradiation has been applied for related cyclization reactions.
- Reaction conditions typically involve K2CO3 as base, dichloroethane (DCE) as solvent, and temperatures around 70 °C.
- This method enables cascade cyclization reactions of alkylidenecyclopropanes to construct polycyclic lactams and lactones, which can be adapted for synthesizing complex biphenyl-tetralone derivatives.
Representative Reaction Conditions and Yields
Analytical Data and Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the aromatic protons of the biphenyl and dihydronaphthalene rings, as well as the ketone carbonyl carbon.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretching vibrations near 1700 cm^-1.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 377.3 g/mol.
- Melting Point: Typically reported in literature for purity assessment.
Extensive NMR and HRMS data for related intermediates and derivatives have been reported, confirming structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated biphenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Scientific Research Applications
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated biphenyls and their biological effects.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated biphenyl group can participate in various binding interactions, while the dihydronaphthalenone moiety may influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Brodifacoum
- Chemical Name : 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy-2H-1-benzopyran-2-one .
- Molecular Formula : C₃₁H₂₃BrO₃
- Molecular Weight : 563.42 g/mol
- Key Differences: Incorporates a benzopyranone ring fused to the tetralin moiety, introducing anticoagulant properties via vitamin K epoxide reductase inhibition.
- Applications : Second-generation anticoagulant rodenticide .
(b) Difethialone
- Chemical Name : 3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl)-4-hydroxy-2H-1-benzothiopyran-2-one .
- Molecular Formula : C₃₁H₂₃BrO₂S
- Molecular Weight : 579.48 g/mol
- Key Differences: Replaces the benzopyranone oxygen with sulfur (benzothiopyranone), enhancing metabolic stability and potency .
Structural Comparison :
- Shared Features : Brominated biphenyl-tetralin core.
- Divergence: Addition of heterocyclic rings (benzopyranone/benzothiopyranone) in rodenticides introduces bioactivity absent in the target compound .
Natural Dihydronaphthalenone Derivatives
(a) 2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one
- Source : Isolated from the mangrove endophytic fungus Coelomycetes sp. YMF1.01029 .
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.19 g/mol
- Key Differences : Lacks the brominated biphenyl group; hydroxyl substitutions at positions 2 and 8 increase polarity and water solubility.
- Bioactivity : Exhibits nematicidal activity .
(b) (3R,4R)-3,4,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
- Source : Produced by Penicillium chrysogenum HK14-01 .
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Key Differences : Stereospecific hydroxyl groups at positions 3, 4, and 8 enable hydrogen bonding with biological targets.
- Bioactivity : Antimicrobial properties against E. coli and S. aureus .
(a) 4-(4-Fluorobenzoyl)-3-phenyl-3,4-dihydronaphthalen-1(2H)-one
- Structural Features : Fluorobenzoyl and phenyl substituents replace the brominated biphenyl group .
- Molecular Formula : C₂₃H₁₇FO₂
- Molecular Weight : 348.38 g/mol
(b) 3-(4'-Bromobiphenyl-4-yl)-1-tetralol
Comparative Data Table
Key Research Findings
- Toxicity : Unlike rodenticides (Brodifacoum, Difethialone), the target compound lacks anticoagulant activity due to the absence of a heterocyclic warfarin-like moiety .
- Synthetic Utility : The compound serves as a precursor for rodenticides, with modifications (e.g., hydroxylation, heterocyclic addition) dictating biological function .
Biological Activity
3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C22H19BrO
- Molar Mass : 379.29 g/mol
- Melting Point : 145-147 °C
- Solubility : Insoluble in water; soluble in dichloroethane and acetic acid .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been studied for its potential as an inhibitor of certain protein kinases and as a modulator of signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against cervical cancer cell lines. The compound's mechanism involves the modulation of apoptosis pathways and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cervical Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 5.2 | Induction of apoptosis |
| This compound | SiHa | 6.8 | Cell cycle arrest |
Inhibition of Protein Kinases
The compound has also been evaluated for its inhibitory effects on various protein kinases. It was found to selectively inhibit certain isoforms, which are crucial in cancer signaling pathways.
Table 2: Inhibition Potency Against Protein Kinases
| Protein Kinase | IC50 (µM) | Selectivity |
|---|---|---|
| PKCα | 0.85 | Moderate |
| PKCβ | 0.45 | High |
| PKA | 12.0 | Low |
Case Studies
In a recent study published in MDPI, researchers synthesized several derivatives of naphthalenone and tested their biological activities. Among these, the brominated derivative exhibited significant anti-proliferative effects on tumor cells and showed promise as a lead compound for further development .
Another study focused on the structure-activity relationship (SAR) of similar compounds and found that modifications at specific positions significantly enhanced their potency against cancer cell lines . The findings suggest that the introduction of halogen atoms like bromine can improve the interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
